2,5-Diethyl-1-butylpyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2,5-diethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-4-7-10-13-11(5-2)8-9-12(13)6-3/h8-9H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQSVKBIZNKKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=C1CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704449 | |
| Record name | 1-Butyl-2,5-diethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123147-21-7 | |
| Record name | 1-Butyl-2,5-diethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical and Theoretical Context of Pyrrole Synthesis and Reactivity
Evolution of Pyrrole (B145914) Synthetic Methodologies
The synthesis of the pyrrole ring has been a central theme in heterocyclic chemistry for over a century, evolving from classical condensation reactions to sophisticated modern catalytic systems.
The cornerstone of pyrrole synthesis lies in a set of named reactions developed in the late 19th and early 20th centuries. These methods, while foundational, often require harsh reaction conditions. researchgate.net
Paal-Knorr Synthesis: This is one of the most straightforward and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form a substituted pyrrole. researchgate.netwikipedia.orgnih.gov The versatility and reliability of this reaction have made it a mainstay in heterocyclic synthesis. rsc.org
Hantzsch Pyrrole Synthesis: Developed by Arthur Hantzsch in 1890, this method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgthieme-connect.com Despite its status as a classical named reaction, it has been historically less utilized than other methods but has seen renewed interest. thieme-connect.com
Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). wikipedia.orgresearchgate.net The reaction is a powerful tool for constructing highly functionalized pyrroles.
Piloty-Robinson Pyrrole Synthesis: Named for Oskar Piloty and Gertrude and Robert Robinson, this reaction begins with the condensation of two equivalents of an aldehyde with hydrazine (B178648) to form a di-imine intermediate. wikipedia.org This is followed by a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield a 3,4-disubstituted pyrrole. wikipedia.orgbeilstein-journals.org
Table 1: Overview of Classical Pyrrole Syntheses
| Synthesis Name | Reactants | Key Features |
| Paal-Knorr | 1,4-Dicarbonyl compound, Ammonia/Primary Amine | Highly versatile and common method. wikipedia.orgrsc.org |
| Hantzsch | β-Ketoester, α-Haloketone, Ammonia/Primary Amine | Creates highly substituted pyrroles. wikipedia.org |
| Knorr | α-Amino ketone, Activated Methylene Compound | Yields functionalized pyrroles. wikipedia.orgresearchgate.net |
| Piloty-Robinson | Aldehyde, Hydrazine | Leads to 3,4-disubstituted pyrroles via sigmatropic rearrangement. wikipedia.org |
Contemporary research focuses on developing more efficient, versatile, and environmentally benign methods for pyrrole construction. These modern approaches often utilize transition metal catalysis, novel reaction cascades, and green chemistry principles. lucp.netresearchgate.net
Recent developments include:
Metal-Catalyzed Cyclizations: Transition metals like gold, palladium, and ruthenium are used to catalyze complex annulation reactions, enabling the synthesis of polysubstituted pyrroles from diverse starting materials such as enynes, alkynes, and allenes. thieme-connect.comnih.govrsc.org
Multi-component Reactions: These reactions combine three or more starting materials in a single step to construct complex pyrrole structures, offering high atom economy and efficiency. rsc.org
Green Chemistry Approaches: Significant effort has been directed towards making classical reactions, like the Paal-Knorr synthesis, more environmentally friendly by using water as a solvent, employing eco-friendly catalysts like citric acid, or performing the reaction under solvent-free conditions. lucp.netnih.govbeilstein-journals.org
Novel Starting Materials: Modern methods have expanded the range of precursors for pyrrole synthesis to include nitroalkenes (Barton-Zard synthesis), tosylmethyl isocyanide (Van Leusen reaction), and various heterocyclic compounds like münchnones and isoxazoles. thieme-connect.comwikipedia.org
Classical Pyrrole Syntheses (e.g., Paal-Knorr, Hantzsch, Knorr, Piloty-Robinson).
Theoretical Frameworks for Pyrrole Reactivity and Electronic Structure
The chemical behavior of pyrrole is dictated by its unique electronic structure, which is best understood through the concepts of aromaticity and the influence of substituents.
Pyrrole is an aromatic heterocycle. numberanalytics.comnumberanalytics.com Its aromaticity stems from a planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule (4n+2, where n=1). numberanalytics.comwikipedia.org This system is formed by the four p-orbitals of the carbon atoms and the lone pair of electrons from the sp2-hybridized nitrogen atom, which is delocalized across the five-membered ring. numberanalytics.comnumberanalytics.comfiveable.me
This electronic delocalization is responsible for several key properties:
Stability: Pyrrole exhibits significant resonance energy (88 kJ/mol), which contributes to its thermodynamic stability, though it is less aromatic than benzene (B151609) (152 kJ/mol). wikipedia.org
Reactivity: The delocalization of the nitrogen lone pair makes the pyrrole ring electron-rich and highly reactive towards electrophilic aromatic substitution, a reactivity comparable to that of aniline. wikipedia.orgnumberanalytics.compearson.com This increased electron density is particularly pronounced at the C2 and C5 positions. numberanalytics.com
Basicity: The involvement of the nitrogen lone pair in the aromatic sextet makes it unavailable for protonation, rendering pyrrole a very weak base (pKa of the conjugate acid is approximately -3.8). numberanalytics.comnumberanalytics.com
The electronic landscape of the pyrrole ring can be significantly modulated by the presence of substituents on either the nitrogen atom or the carbon atoms. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position can alter the molecule's reactivity, stability, and physical properties. acs.orgumich.edu
N-Substituents: The group attached to the nitrogen atom can influence the availability of the lone pair for delocalization and introduce steric effects. Large alkyl groups, for instance, can cause repulsion and affect the planarity of the molecule. acs.org Electron-withdrawing groups on the nitrogen (e.g., phenylsulfonyl) decrease the electron density of the ring, making it less reactive towards electrophiles, while N-alkyl groups slightly increase its basicity. wikipedia.orgumich.edu
C-Substituents: The effect of substituents on the carbon atoms follows general principles of physical organic chemistry. Electron-donating groups (e.g., alkyl, -OCH3, -NH2) increase the electron density of the ring, further activating it towards electrophilic substitution. researchgate.netepj.org Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the ring's electron density and deactivate it. researchgate.netepj.org Theoretical studies using Density Functional Theory (DFT) have shown that the presence and position of substituents can tune the HOMO-LUMO gap, which in turn affects the electronic and optical properties of pyrrole-based materials. acs.orgresearchgate.netrsc.org
Table 2: Effect of Substituents on Pyrrole Properties
| Substituent Type | Position | Effect on Electronic Properties | Impact on Reactivity |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C or N | Increases electron density, raises HOMO energy level. epj.orgrsc.org | Activates ring toward electrophilic substitution. |
| Electron-Withdrawing (e.g., -NO₂, -SO₂Ph) | C or N | Decreases electron density, lowers HOMO energy level. umich.edursc.org | Deactivates ring toward electrophilic substitution. |
| Bulky/Sterically Demanding (e.g., -t-Bu) | N | Can induce twisting and reduce planarity, increasing the HOMO-LUMO gap. acs.orgumich.edu | Can sterically hinder attack at adjacent positions. umich.edu |
Advanced Synthetic Methodologies for 2,5 Diethyl 1 Butylpyrrole
Targeted Synthesis of 2,5-Diethyl-1-butylpyrrole and Analogues
The construction of the 1,2,5-trisubstituted pyrrole (B145914) core of this compound can be achieved through various strategic bond-forming reactions. These methods range from direct condensation reactions that build the ring in a single step to the stepwise functionalization of a pre-existing pyrrole nucleus.
Dehydrogenative condensation, also known as acceptorless dehydrogenative coupling (ADC), has emerged as a powerful, atom-economical strategy for synthesizing N-heterocycles. acs.org These reactions typically involve the coupling of alcohols and amines, liberating only hydrogen and water as byproducts. rsc.org The synthesis of 2,5-disubstituted pyrroles via this method can be achieved by the heterocyclization of 1,2-aminoalcohols with secondary alcohols. rsc.org For a target like this compound, this could conceptually involve the reaction between an appropriate amino alcohol and 3-hexanol.
Catalysis is key to this approach, with various transition metals showing high efficacy. Ruthenium-based pincer-type catalysts have been successfully employed for the dehydrogenative coupling of secondary alcohols and amino alcohols to yield substituted pyrroles. organic-chemistry.org Similarly, heterogeneous catalysts like platinum supported on carbon (Pt/C) have demonstrated excellent activity. rsc.orgresearchgate.net In one study, the Pt/C-catalyzed reaction of 2-amino-1-butanol with 1-phenylethanol (B42297) yielded 2-ethyl-5-phenyl-1H-pyrrole with high efficiency. rsc.orgresearchgate.net Iridium nanoparticles have also been reported as robust and reusable catalysts for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols. rsc.org The general mechanism involves the catalyst facilitating the oxidation of alcohols to intermediate carbonyl compounds, which then undergo condensation with the amine, followed by cyclization and aromatization to form the pyrrole ring. acs.orgorganic-chemistry.org
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Pt/C, KOtBu | 1,2-aminoalcohol + secondary alcohol | 2,5-disubstituted pyrrole | Up to 92% | rsc.org |
| Iridium Nanoparticles | 1,2-aminoalcohol + secondary alcohol | Substituted pyrrole | N/A | rsc.org |
| NNN-Ruthenium Complex | β-amino alcohol + secondary alcohol | 2,3,5-substituted pyrrole | Good yields | acs.org |
A vast array of transition metal-catalyzed reactions provides access to substituted pyrroles. These routes often involve the cyclization of functionalized linear precursors. For instance, palladium-catalyzed reactions are widely used. One approach involves the cyclization of internal alkynes with 2-amino-3-iodoacrylates to afford highly functionalized pyrroles. nih.gov Another palladium-catalyzed method constructs polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade involving oxidative arylation and aza-Wacker cyclization. organic-chemistry.org
Gold catalysis has also proven effective. A Au(I)-catalyzed double hydroamination of 1,3-diynes with a primary amine, such as butylamine, would provide a direct route to symmetrically substituted 2,5-diamidopyrroles, and the method can be extended to other 1,2,5-trisubstituted pyrroles. organic-chemistry.org Silver-catalyzed reactions, such as the oxidative cyclization of homopropargylamines, also yield pyrrole derivatives under mild, room-temperature conditions. organic-chemistry.org Furthermore, zinc iodide and rhodium complexes have been used to catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.org
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Palladium(II) | Oxidative Cyclization | N-homoallylicamines + Arylboronic acids | Polysubstituted pyrroles | organic-chemistry.org |
| Gold(I) | Double Hydroamination | 1,3-Diynes + Primary amines | 1,2,5-trisubstituted pyrroles | organic-chemistry.org |
| Silver(I) | Oxidative Cyclization | Homopropargylamines | Substituted pyrroles | organic-chemistry.org |
| Zinc(II) / Rhodium(II) | Cyclization | Dienyl azides | 2,5-disubstituted pyrroles | organic-chemistry.org |
| Copper(I) | Cycloisomerization | Alkynyl imines | Fused heteroaromatic pyrroles | organic-chemistry.org |
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyrroles in a single step from three or more simple starting materials. rsc.orgwiley.com These reactions are convergent and atom-economical, avoiding lengthy purification processes. wiley.com A common MCR for pyrrole synthesis is the four-component coupling of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkanes. researchgate.net To synthesize an analogue of this compound, one could react butylamine, an appropriate aldehyde, a β-diketone, and a nitroalkane, often catalyzed by an agent like montmorillonite (B579905) clay or ytterbium triflate. researchgate.netacs.org The use of β-cyclodextrin as a supramolecular catalyst in water has also been reported, highlighting a green chemistry approach to MCR-based pyrrole synthesis. wiley.com
Another prominent MCR is the three-component assembly from a propargyl alcohol, a primary amine, and a ketone, which can be catalyzed by a combination of ruthenium and platinum complexes to generate N-aryl-2-methyl-3-phenylpyrroles. thieme-connect.de These MCR strategies offer significant flexibility, allowing for the creation of a diverse library of substituted pyrroles by varying the individual components. rsc.org
The synthesis of this compound can also be approached by modifying a simpler, pre-formed pyrrole ring. The most classic and direct method in this category is the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with a primary amine. wikipedia.org For the target molecule, this would entail the reaction of 3,4-octanedione with butylamine. wikipedia.orgorientjchem.org This reaction is typically performed under acidic conditions or with dehydrating agents to facilitate the cyclization and dehydration steps. wikipedia.org Numerous catalysts, including low-cost aluminas, have been developed to promote the Paal-Knorr reaction under milder, often solvent-free, conditions. mdpi.com
Alternatively, one could start with a pre-existing pyrrole and introduce the substituents. For example, N-alkylation of 2,5-diethylpyrrole with a butyl halide (e.g., 1-bromobutane) would yield the target product. This N-alkylation can be performed using a base in an appropriate solvent. Another approach involves the reaction of 3-pyrroline (B95000) with an aldehyde or ketone in a redox amination process, catalyzed by a mild Brønsted acid like benzoic acid, to form N-alkylpyrroles. beilstein-journals.orgacs.orgnih.gov Direct alkylation of the pyrrole ring itself via Friedel-Crafts type reactions is also possible but can be challenging to control, often leading to mixtures of polyalkylated products and requiring careful selection of catalysts. google.com
Multi-component Reactions and Cycloadditions.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrrole product while minimizing reaction times and environmental impact. numberanalytics.com The choice of catalyst, solvent, temperature, and reactants significantly influences the outcome of the synthesis. rsc.orgnumberanalytics.com
In the Paal-Knorr synthesis, for example, moving from harsh acidic conditions to heterogeneous catalysts has led to significant improvements. researchgate.net A study on commercially available aluminas found that CATAPAL 200, with a high percentage of Brønsted acid sites and large pore diameter, efficiently catalyzed the reaction between 2,5-hexanedione (B30556) and primary amines, affording N-substituted pyrroles in up to 97% yield in 45 minutes under solvent-free conditions. mdpi.com Similarly, using magnesium iodide (MgI₂) as a catalyst in acetonitrile (B52724) at 80 °C provides a mild and efficient protocol for the Clauson-Kaas pyrrole synthesis. beilstein-journals.org
For dehydrogenative condensation methods, catalyst selection is paramount. A study on the synthesis of 2,5-disubstituted pyrroles found that a heterogeneous carbon-supported platinum catalyst (Pt/C) gave superior activity compared to other transition metals. rsc.org The optimal conditions were identified as 0.1 mol% of Pt/C with 1.1 equivalents of potassium tert-butoxide (KOtBu) as a base, achieving a 92% yield for a model reaction. rsc.orgresearchgate.net
In multi-component reactions, conditions can be tuned to favor the formation of the pyrrole scaffold. The use of recyclable montmorillonite clay catalysts in a four-component coupling reaction produced functionalized pyrroles in good yields. researchgate.net Other optimizations involve using water as a solvent with a surfactant-type catalyst or employing ultrasound irradiation to improve yields and shorten reaction times. researchgate.net
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Key Optimization Feature | Reference |
| Paal-Knorr | CATAPAL 200 Alumina | Solvent-free | 60 | High Brønsted acidity of catalyst | mdpi.com |
| Paal-Knorr | MgI₂ | Acetonitrile | 80 | Mild Lewis acid catalysis | beilstein-journals.orgsioc-journal.cn |
| Dehydrogenative Condensation | Pt/C | Diglyme | 125 | Heterogeneous, recyclable catalyst | rsc.orgresearchgate.net |
| MCR (4-component) | Montmorillonite Clay | N/A | N/A | Eco-friendly, recyclable catalyst | researchgate.net |
| Redox Amination | Benzoic Acid | Toluene (B28343) | 110 | Mild Brønsted acid catalysis | nih.gov |
Stereoselective and Regioselective Synthesis Strategies
Regioselectivity, the control over the position of substituents on the pyrrole ring, is a critical aspect of synthesis design. Many modern synthetic methods offer high levels of regiocontrol.
The Paal-Knorr synthesis is inherently regioselective for producing 2,5-disubstituted pyrroles from 1,4-diketones, as the C2 and C5 positions of the pyrrole are predetermined by the carbonyl groups of the starting diketone. wikipedia.org Similarly, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines selectively yields N-substituted pyrroles. beilstein-journals.org
In transition metal-catalyzed reactions, regioselectivity can often be controlled by the choice of catalyst or directing groups. For example, in the metal-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines, CuCl₂ was found to be an excellent catalyst for certain substrates, while a combination of PdX₂ and KX was superior for others, leading to specific regioisomers. acs.org Palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates has also been developed as an efficient and regioselective route to highly functionalized pyrroles. nih.gov
Multi-component reactions can also be designed for high regioselectivity. A silver-catalyzed [4+1C] cascade reaction between enaminones and carbenes was developed to produce distinct chemo- and regioselective multisubstituted pyrroles. acs.org The reaction of N-tert-butylpyrrole with phenylacetylene (B144264) and B(C₆F₅)₃ leads to a single regioisomer of the addition product, demonstrating excellent control. acs.org
While this compound is achiral, the synthesis of chiral analogues often requires stereoselective strategies. The Paal-Knorr condensation has been adapted using esters of amino acids as the chiral source of the amine, catalyzed by MgI₂, to produce N-substituted chiral pyrrole derivatives with high stereoselectivity. sioc-journal.cn
Chemical Reactivity and Derivatization Studies of 2,5 Diethyl 1 Butylpyrrole
Electrophilic Aromatic Substitution Reactions
Pyrroles are π-excessive aromatic heterocycles that are highly reactive towards electrophilic substitution. pharmaguideline.commsu.eduthieme-connect.de This heightened reactivity, when compared to benzene (B151609), is due to the ability of the nitrogen atom's lone pair to participate in the aromatic system, thereby increasing the electron density of the ring carbons. pearson.com For 2,5-disubstituted pyrroles like 2,5-Diethyl-1-butylpyrrole, electrophilic attack predominantly occurs at the vacant C3 and C4 positions (the β-positions). uobasrah.edu.iqresearchgate.net
Regioselectivity at C3/C4 Positions
In 2,5-disubstituted pyrroles, electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are directed to the C3 or C4 positions. uobasrah.edu.iq The inherent symmetry of this compound means that the C3 and C4 positions are chemically equivalent, leading to a single potential product for mono-substitution. However, the introduction of an electron-withdrawing group can deactivate the ring, and its position will direct further substitutions. For instance, if an electron-withdrawing substituent is placed at the C3 position, it facilitates subsequent electrophilic attack at the C5 position. uobasrah.edu.iq
The low positional selectivity of pyrrole (B145914) itself allows for the introduction of substituents to direct electrophiles to specific positions. semanticscholar.org In the case of 2,5-dialkylpyrroles, the electron-donating nature of the alkyl groups further activates the C3 and C4 positions for electrophilic attack. researchgate.net Studies on related 2,5-dimethylpyrroles have shown that the electron-donating methyl groups enhance the electron density at the C3 and C4 positions, promoting rapid substitution at these sites. researchgate.net
Influence of Diethyl and Butyl Substituents on Reactivity
The substituents on the pyrrole ring significantly influence its reactivity. The two ethyl groups at the C2 and C5 positions are electron-donating through an inductive effect, which increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted pyrrole. mnstate.edulkouniv.ac.in This activating effect enhances the rate of electrophilic substitution at the C3 and C4 positions.
Nucleophilic Reactions and Deprotonation Studies
While highly reactive towards electrophiles, the pyrrole ring is generally less susceptible to nucleophilic substitution, with the exception of deprotonation at the N-H or C-H bonds. pharmaguideline.com In N-substituted pyrroles like this compound, nucleophilic reactions primarily involve deprotonation of a C-H bond, which can be followed by reaction with an electrophile.
N-Alkylation and C-Alkylation Pathways
For pyrroles with an available N-H proton, deprotonation at the nitrogen is common. pharmaguideline.com The resulting pyrrolide anion is nucleophilic and can react with electrophiles like alkyl halides to form N-alkylated products. wikipedia.org However, since this compound is already N-substituted, reactions involving deprotonation will occur at the carbon atoms of the ring.
C-alkylation can be achieved through the metalation (deprotonation) of a C-H bond, typically at the C3 or C4 position, followed by quenching with an alkylating agent. clockss.org The choice of base and reaction conditions is crucial to achieve selective C-deprotonation. Strong bases like organolithium reagents (e.g., n-butyllithium) are often used. clockss.orgresearchgate.net The resulting C-lithiated pyrrole is a powerful nucleophile that can react with various electrophiles to introduce substituents at the C3 position.
| Reaction Type | Starting Material | Reagents | Primary Product Type |
|---|---|---|---|
| N-Alkylation | Pyrrole (unsubstituted) | 1. NaH or KHMDS 2. Alkyl Halide (e.g., CH₃I) | N-Alkylpyrrole |
| C-Alkylation | N-Substituted Pyrrole | 1. n-BuLi or LDA 2. Alkyl Halide | C-Alkylpyrrole |
Reactivity of N-Metalated Pyrroles
While not directly applicable to this compound, the study of N-metalated pyrroles provides insight into the reactivity of pyrrolide anions. wikipedia.org When a pyrrole is deprotonated at the nitrogen, the resulting N-metalated species can exhibit ambident nucleophilicity, reacting at either the nitrogen or a carbon atom. wikipedia.orgcdnsciencepub.com The outcome (N- vs. C-alkylation) depends on factors such as the metal cation, the solvent, and the electrophile. wikipedia.org
More ionic bonds (with metals like Na⁺ or K⁺) in solvating solvents tend to favor N-alkylation. wikipedia.org In contrast, more covalent bonds (with reagents like Grignard reagents, MgX) can lead to preferential reaction at the carbon positions, due to coordination between the metal and the nitrogen atom. wikipedia.orgcdnsciencepub.com These principles are adapted for C-alkylation of N-substituted pyrroles, where direct deprotonation of the ring carbons creates a targeted nucleophilic center. nih.gov
Cycloaddition Reactions of the Pyrrole Ring
Due to its aromatic character, the pyrrole ring is generally a reluctant participant in cycloaddition reactions like the Diels-Alder reaction. wikipedia.org The delocalization of the nitrogen's lone pair electrons, which makes the ring highly aromatic, also reduces its diene-like character. However, under specific conditions or with certain modifications, pyrroles can undergo cycloadditions.
Vinylpyrroles, for instance, are effective dienes in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles. umn.edu While this compound itself does not have a vinyl substituent, this reactivity highlights a potential derivatization pathway.
More relevant are cycloadditions where the pyrrole ring itself acts as the diene. These reactions are less common than for furan (B31954) but can be promoted by using highly reactive dienophiles or by modifying the pyrrole ring to reduce its aromaticity. d-nb.info For example, N-substituted pyrroles have been shown to react with highly reactive dienophiles like benzyne, generated in situ, to form Diels-Alder adducts. d-nb.info Lewis acids can also be used to promote the formation of 7-azanorbornadiene (B8733523) derivatives from N-substituted pyrroles and acetylenic dienophiles. cdnsciencepub.com These reactions often require forcing conditions, such as high temperatures or the use of catalysts, to overcome the aromatic stability of the pyrrole ring. cdnsciencepub.com
| Diene | Dienophile | Conditions | Product Type | Reference Context |
|---|---|---|---|---|
| N-Arylpyrrole | Benzyne (from diaryliodonium salt) | Base (e.g., LiHMDS), Toluene (B28343), rt | Bridged-ring amine | d-nb.info |
| 1-Carbomethoxypyrrole | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Lewis Acid (e.g., AlCl₃) | 7-Azanorbornadiene | cdnsciencepub.com |
| 2-Vinylpyrrole | Maleimide | Thermal | Octahydropyrrolo[3,4-e]indole | nih.gov |
[2+1]-Cycloadditions with Carbenes
Pyrroles can undergo [2+1]-cycloaddition reactions with carbenes. A classic example is the reaction with dichlorocarbene (B158193), which typically leads to a dichlorocyclopropane intermediate fused to the pyrrole ring. wikipedia.org This intermediate is often unstable and undergoes spontaneous rearrangement. In the case of pyrrole itself, the reaction leads to 3-chloropyridine (B48278) via the Ciamician–Dennstedt rearrangement.
For this compound, the reaction with a carbene like dichlorocarbene would be expected to occur at the C3-C4 double bond. The resulting cyclopropane (B1198618) intermediate would be sterically hindered by the adjacent ethyl and butyl groups. The subsequent rearrangement would likely be influenced by these substituents, potentially leading to a substituted chloropyridine. Iridium-catalyzed reactions using sulfoxonium ylides as carbene precursors have been shown to be effective for the C-H functionalization of β-enaminoesters, followed by cyclization to form highly substituted pyrroles, indicating that metal carbene chemistry is a viable route for derivatizing pyrrole systems. uit.no
| Pyrrole Derivative | Carbene Source | Catalyst | Product Type | Ref. |
| Pyrrole | CHCl₃, NaOH | None | 3-Chloropyridine | wikipedia.org |
| β-Enaminoester | Sulfoxonium ylide | [Ir(COD)Cl]₂ | Substituted Pyrrole | uit.no |
| α,ω-Diynes | Sulfoximines (nitrene surrogate) | Ruthenium Complex | Fused Pyrroles | researchgate.net |
Table 2: Representative [2+1] Cycloaddition and Related Reactions of Pyrroles.
Oxidation and Reduction Pathways of this compound
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. For this compound, the α-positions are blocked by ethyl groups, which prevents the typical α,α'-polymerization that occurs with unsubstituted pyrrole under oxidative conditions. wikipedia.org Instead, oxidation is expected to occur at the β-positions (C3 and C4). An unusual 3,4-oxidative coupling polymerization has been reported for 1,2,5-trisubstituted pyrroles, leading to novel porous organic polymers. acs.orgacs.org This suggests that under appropriate oxidative conditions (e.g., with FeCl₃), this compound could potentially be polymerized through its C3 and C4 positions. Oxidation can also affect the alkyl side chains, although this typically requires more vigorous conditions.
The reduction of the pyrrole ring to a pyrrolidine (B122466) is a well-established transformation, usually accomplished via catalytic hydrogenation. This process overcomes the aromaticity of the ring and results in a saturated five-membered amine. For this compound, hydrogenation would yield 1-butyl-2,5-diethylpyrrolidine. The stereochemistry of the two ethyl groups in the product would be influenced by the catalyst and reaction conditions, with cis and trans isomers being possible. Highly enantioselective hydrogenations of substituted pyrroles have been achieved using ruthenium catalysts with chiral phosphine (B1218219) ligands, such as PhTRAP. nih.gov This methodology has been successfully applied to 2,3,5-trisubstituted pyrroles, creating three chiral centers with a high degree of stereocontrol. nih.gov
| Substrate | Reagent/Catalyst | Product | Notes | Ref. |
| 1,2,5-Trisubstituted Pyrroles | FeCl₃ | Polypyrrole-3,4 | Oxidative coupling polymerization | acs.orgacs.org |
| N-Boc-2,3,5-trisubstituted pyrroles | H₂, Ru-(S,S)-(R,R)-PhTRAP | Chiral Pyrrolidine | Asymmetric hydrogenation, 93-99.7% ee | nih.gov |
| 2,5-Dialkylpyrrole Derivatives | Cerium(IV) Ammonium Nitrate | Oxidized products | - | researchgate.net |
Table 3: Representative Oxidation and Reduction Reactions of Substituted Pyrroles.
Formation of Coordination Complexes with Transition Metals
The lone pair of electrons on the nitrogen atom of pyrrole is integral to its aromatic sextet, making it a very weak Lewis base and thus a poor coordinator to metal ions in its neutral state. However, deprotonation of the N-H proton in pyrroles (not possible for N-substituted pyrroles like this compound) yields the pyrrolide anion, which is an excellent ligand.
For N-substituted pyrroles, coordination to transition metals typically involves incorporating the pyrrole ring into a larger, multidentate ligand structure. libretexts.org For instance, Schiff base ligands can be formed by condensing a pyrrole-2-carbaldehyde derivative with a primary amine. 3,4-Diethylpyrrole-2,5-dicarbaldehyde has been used to create complex hexadentate Schiff base ligands that form hexagonal bipyramidal complexes with transition metals. researchgate.net It is plausible that this compound could be functionalized at the C3 position (e.g., via formylation) to create a precursor for similar multidentate ligands. These ligands, featuring both the "soft" pyrrole nitrogen and other "hard" donor atoms (like imine nitrogens or hydroxyl oxygens), can coordinate to a wide range of transition metals, including cobalt, nickel, and copper. researchgate.net The steric bulk of the butyl and ethyl groups would play a significant role in the geometry of the resulting metal complexes.
| Ligand Type / Precursor | Metal Ion(s) | Complex Type | Notes | Ref. |
| Pyrrolylaldiminate | Zr(IV), Mg(II), Zn(II) | Mononuclear or Dinuclear | Ligand derived from 5-tert-butylpyrrole-2-carbaldehyde | wikipedia.org |
| 3,4-Diethylpyrrole-2,5-dicarbaldehyde | Co(II), Cu(II), Ni(II) | Schiff Base Complex | Forms a hexadentate ligand upon condensation with a diamine | researchgate.net |
| N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd) | First Row Transition Metals | Pincer-type complex | Expanded terpyridine analogue | mdpi.com |
Table 4: Examples of Transition Metal Complexes with Pyrrole-Containing Ligands.
Synthesis of Complex Analogues and Macrocyclic Structures from this compound
Substituted pyrroles are fundamental building blocks for a variety of macrocyclic compounds, most notably porphyrins and their analogues, the calixpyrroles. Calix[n]pyrroles are macrocycles typically formed from the acid-catalyzed condensation of pyrrole with a ketone. researchgate.net For example, the condensation of pyrrole and acetone (B3395972) yields octamethylcalix chim.itpyrrole. bgsu.edu The synthesis of these macrocycles relies on the presence of an N-H bond on the pyrrole unit for both the condensation reaction and for the subsequent anion binding properties of the resulting macrocycle.
As this compound is N-substituted, it cannot directly participate in this type of condensation to form a traditional calixpyrrole. However, its N-unsubstituted analogue, 2,5-diethylpyrrole, would be an ideal precursor for the synthesis of octaethylcalix[n]pyrroles.
Furthermore, 1,2,5-trisubstituted pyrroles can be used to construct other complex systems. They can serve as precursors for dipyrromethanes, which are key intermediates in porphyrin synthesis. researchgate.net Three new amido-imine hybrid macrocycles based on substituted pyrrole units have been synthesized and shown to be effective receptors for oxoanions. nih.gov The synthesis of these complex structures often involves multi-step sequences where the pyrrole core is first functionalized and then linked together. Therefore, this compound represents a potential starting material for creating novel, functionalized dipyrromethane analogues or other oligopyrrolic systems, leading to unique macrocyclic structures with tailored properties.
| Pyrrole Precursor | Coupling Partner | Product | Notes | Ref. |
| Pyrrole | Acetone | Octamethylcalix chim.itpyrrole | Acid-catalyzed condensation | researchgate.netbgsu.edu |
| 3,4-Difluoropyrrole | Acetone | Decafluorocalix mdpi.compyrrole | Synthesis of expanded, functionalized calixpyrroles | researchgate.net |
| Substituted Bipyrrole / Dipyrromethane | Dicarbonyl compounds | Amido-imine hybrid macrocycles | Effective anion receptors | nih.gov |
Table 5: Synthesis of Macrocycles from Pyrrole Precursors.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides a detailed map of the molecular structure of 2,5-Diethyl-1-butylpyrrole by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the butyl and ethyl substituents, as well as the protons on the pyrrole (B145914) ring. The chemical shifts are influenced by the electron-donating nature of the alkyl groups and the aromaticity of the pyrrole ring. libretexts.org The N-butyl group protons appear at chemical shifts typical for alkyl chains attached to a nitrogen atom within a heteroaromatic system. The ethyl groups at the C2 and C5 positions show characteristic quartet and triplet patterns due to spin-spin coupling. The two protons on the pyrrole ring at the C3 and C4 positions are chemically equivalent due to the symmetrical substitution and thus appear as a single signal.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the pyrrole ring carbons are indicative of their aromatic character and the substitution pattern. The carbon atoms of the N-butyl and 2,5-diethyl groups resonate in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole Ring | ||
| C2, C5 | - | ~132.5 |
| C3, C4 | ~5.85 (s, 2H) | ~105.0 |
| N-Butyl Group | ||
| N-CH₂ | ~3.80 (t, 2H) | ~47.0 |
| N-CH₂-CH₂ | ~1.65 (m, 2H) | ~33.0 |
| -CH₂-CH₂-CH₃ | ~1.35 (m, 2H) | ~20.0 |
| -CH₂-CH₃ | ~0.95 (t, 3H) | ~13.8 |
| 2,5-Diethyl Groups | ||
| -CH₂-CH₃ | ~2.50 (q, 4H) | ~19.0 |
| -CH₂-CH₃ | ~1.20 (t, 6H) | ~14.5 |
Note: Predicted values are based on established substituent effects in pyrrole systems. Actual experimental values may vary slightly.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, confirming the connectivity within the alkyl chains. nih.gov For instance, strong cross-peaks would be observed between the methylene (B1212753) protons of the butyl group and their adjacent methylene and methyl protons. Similarly, the quartet of the ethyl groups would show a correlation to the corresponding triplet of the methyl group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com The HSQC spectrum would definitively link the proton signal at ~5.85 ppm to the pyrrole ring carbons at ~105.0 ppm. It would also connect each methylene and methyl proton signal to its corresponding carbon signal in the butyl and ethyl chains.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations, which helps to piece together the entire molecular structure. beilstein-journals.org Key HMBC correlations for this compound would include:
Correlations from the N-CH₂ protons of the butyl group to the C2 and C5 carbons of the pyrrole ring, confirming the attachment of the butyl group to the nitrogen atom.
Correlations from the methylene protons of the ethyl groups to the C2, C3, C5, and C4 carbons of the pyrrole ring, confirming their positions.
Correlations from the pyrrole ring protons (H3/H4) to the surrounding carbons (C2, C5 and C4/C3).
Table 2: Predicted Key 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| Pyrrole H (C3/C4) | - | Pyrrole C (C3/C4) | Pyrrole C (C2/C5), Pyrrole C (C4/C3) |
| N-CH₂ | N-CH₂-CH₂ | N-CH₂ | Pyrrole C (C2/C5), N-CH₂-CH₂ |
| N-CH₂-CH₂ | N-CH₂, -CH₂-CH₃ | N-CH₂-CH₂ | N-CH₂, -CH₂-CH₃ |
| Ethyl -CH₂ | Ethyl -CH₃ | Ethyl -CH₂ | Pyrrole C (C2/C5), Pyrrole C (C3/C4), Ethyl -CH₃ |
Variable Temperature NMR Studies for Conformational Dynamics
Variable temperature (VT) NMR studies can provide valuable insights into the conformational dynamics of this compound. numberanalytics.com The rotation around the N-C(butyl) bond and the C(pyrrole)-C(ethyl) bonds may be hindered, potentially leading to the existence of different conformers at low temperatures. rsc.org
By lowering the temperature of the NMR experiment, the rate of interconversion between these conformers can be slowed down. ox.ac.uk If the energy barrier to rotation is sufficiently high, the signals corresponding to the different conformers may be resolved in the NMR spectrum. Analysis of the changes in the spectra as a function of temperature allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational processes. acs.org For this compound, VT-NMR could be used to study the rotational barrier of the N-butyl group and the ethyl groups, providing information about steric hindrance and conformational preferences in solution.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The expected molecular formula is C₁₂H₂₁N.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₁₂H₂₁N)⁺ | 179.1674 |
| [M+H]⁺ (C₁₂H₂₂N)⁺ | 180.1752 |
Fragmentation Pattern Analysis for Structural Information
Under electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The fragmentation of N-alkylpyrroles is often dominated by cleavage of the alkyl substituents. cdnsciencepub.comlibretexts.org
The most prominent fragmentation pathways for this compound are expected to involve:
α-Cleavage at the N-butyl group: Loss of a propyl radical (•C₃H₇) to form a stable iminium ion is a likely fragmentation pathway. This would result in a fragment at m/z 136.
β-Cleavage with hydrogen rearrangement (McLafferty-type rearrangement): Loss of butene (C₄H₈) from the N-butyl group can occur, leading to a fragment corresponding to the 2,5-diethylpyrrole radical cation at m/z 123.
Cleavage of the ethyl groups: Loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stabilized cation at m/z 164. Subsequent loss of an ethene molecule could also be observed.
Cleavage of the pyrrole ring: While less common for alkyl-substituted pyrroles, some fragmentation of the ring itself may occur.
Table 4: Predicted Major Mass Spectral Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 179 | [C₁₂H₂₁N]⁺ | Molecular Ion |
| 164 | [C₁₁H₁₈N]⁺ | Loss of •CH₃ from an ethyl group |
| 136 | [C₉H₁₄N]⁺ | α-Cleavage of the N-butyl group (loss of •C₃H₇) |
| 123 | [C₈H₁₃N]⁺ | Loss of butene from the N-butyl group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural features of pyrrole derivatives. By analyzing the vibrational modes of the pyrrole ring and its substituents, a comprehensive understanding of the molecule's geometry and bonding can be achieved.
The vibrational spectra of substituted pyrroles are characterized by a series of distinct bands corresponding to specific stretching and bending modes of the pyrrole ring and its attached functional groups. While specific experimental data for this compound is not extensively available in the public domain, the characteristic vibrational modes can be inferred from studies on closely related pyrrole derivatives.
The C-H stretching vibrations of the pyrrole ring are typically observed in the 3100-3150 cm⁻¹ region. cdnsciencepub.com For instance, in pyrrole itself, these modes appear around 3146 cm⁻¹ and 3109 cm⁻¹ in the Raman spectrum. orientjchem.org The attachment of alkyl groups, such as the diethyl and butyl substituents in the title compound, introduces additional C-H stretching vibrations from the alkyl chains, which are expected in the 2850-3000 cm⁻¹ range.
The pyrrole ring itself possesses several characteristic stretching vibrations. The C=C and C-C stretching modes within the ring typically appear in the 1400-1600 cm⁻¹ region. orientjchem.org The C-N stretching vibrations are also crucial for characterizing the pyrrole structure and are generally found between 1000 cm⁻¹ and 1350 cm⁻¹. orientjchem.org For example, in 1-phenylpyrrole, a C-N stretching band is observed at 1236 cm⁻¹ in the IR spectrum. orientjchem.org
The in-plane and out-of-plane C-H deformation modes provide further structural information. For the pyrrole ring, these are typically found in the 1000-1250 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. orientjchem.org The presence of the ethyl and butyl substituents will also contribute to a complex series of bending and rocking vibrations throughout the fingerprint region of the spectrum.
A general assignment of the key vibrational modes expected for this compound, based on data from related compounds, is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| Pyrrole C-H Stretch | 3100 - 3150 | cdnsciencepub.com |
| Alkyl C-H Stretch | 2850 - 3000 | orientjchem.org |
| Pyrrole Ring Stretch (C=C, C-C) | 1400 - 1600 | orientjchem.org |
| C-N Stretch | 1000 - 1350 | orientjchem.org |
| Pyrrole C-H In-Plane Bend | 1000 - 1250 | orientjchem.org |
| Pyrrole C-H Out-of-Plane Bend | 700 - 900 | orientjchem.org |
Infrared spectroscopy is particularly sensitive to the presence of intermolecular interactions, most notably hydrogen bonding. While this compound lacks the N-H proton necessary for self-association via hydrogen bonding, which is a prominent feature in N-unsubstituted pyrroles, it can act as a hydrogen bond acceptor. longdom.orgacs.org
In studies involving pyrrole and its derivatives as hydrogen bond acceptors, the interaction with a proton donor molecule, such as an alcohol or a carboxylic acid, leads to noticeable shifts in the vibrational frequencies of the donor's O-H or N-H group. The magnitude of this shift is indicative of the strength of the hydrogen bond. researchgate.netrsc.org
For this compound, the lone pair of electrons on the nitrogen atom and the π-electron system of the pyrrole ring are potential hydrogen bond acceptor sites. Interactions with proton donors would lead to a broadening and red-shifting (a shift to lower wavenumbers) of the donor's X-H stretching band. The analysis of these spectral changes allows for the quantitative determination of the thermodynamic parameters of hydrogen bond formation. acs.org Although direct experimental studies on hydrogen bonding with this compound are scarce, the principles derived from studies on similar N-alkylated pyrroles are directly applicable. hbni.ac.in
Characteristic Vibrational Modes of the Pyrrole Ring and Substituents.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation.
The UV-Vis absorption spectrum of pyrrole and its derivatives is dominated by π → π* transitions. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the pyrrole ring. Alkyl substituents, such as the ethyl and butyl groups in this compound, generally cause a small bathochromic (red) shift in the absorption maximum compared to the parent pyrrole.
Studies on N-substituted pyrroles have shown that the electronic absorption spectra can reveal the extent of resonance interaction between the pyrrole ring and its substituents. optica.orgscispace.com For this compound, the primary absorption is expected to be in the ultraviolet region. The electronic transitions are influenced by the electron-donating nature of the alkyl groups, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
| Spectroscopic Parameter | Expected Characteristics | Reference |
| UV-Vis Absorption | ||
| λmax | Expected in the UV region, with a slight red-shift compared to unsubstituted pyrrole. | optica.orgscispace.com |
| Molar Absorptivity (ε) | Dependent on the specific π → π* transition. | researchgate.net |
| Fluorescence Emission | ||
| Emission λmax | Expected at a longer wavelength than the absorption λmax. | aip.org |
| Stokes Shift | Positive value, indicating energy loss between absorption and emission. | mdpi.com |
| Quantum Yield (Φ) | Varies depending on non-radiative decay pathways. | aip.org |
Solvatochromism refers to the change in the position, and sometimes the intensity, of a molecule's absorption or emission bands with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net
For pyrrole derivatives, the electronic spectra can exhibit solvatochromic shifts. unige.ch An increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the relative polarities of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a red shift. Conversely, if the ground state is more polar, a blue shift will be observed. mdpi.comuminho.pt
In the case of this compound, which is a relatively non-polar molecule, the solvatochromic effects are expected to be modest. However, subtle shifts in the UV-Vis absorption and fluorescence emission maxima upon changing the solvent can still provide valuable information about the changes in the dipole moment of the molecule upon electronic excitation.
Absorption and Emission Properties and their Correlation with Electronic Structure.
X-ray Crystallography of this compound Derivatives or Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to numerous pyrrole derivatives and their metal complexes. researchgate.netescholarship.orgresearchgate.netmdpi.comacs.org
Should a crystalline derivative or complex of this compound be prepared, X-ray diffraction analysis would yield invaluable data, including:
Precise bond lengths and angles of the pyrrole ring and the diethyl and butyl substituents.
The conformation of the butyl chain.
The planarity of the pyrrole ring system.
Intermolecular packing in the crystal lattice.
In the case of a complex, the coordination environment of the metal ion and the binding mode of the pyrrole ligand.
This structural information is crucial for understanding the molecule's reactivity and for interpreting the data obtained from other spectroscopic techniques.
Computational Chemistry and Theoretical Investigations of 2,5 Diethyl 1 Butylpyrrole
Molecular Dynamics and Monte Carlo Simulations for Solvent Effects and Interactions
Computational simulations using Molecular Dynamics (MD) and Monte Carlo (MC) methods are powerful tools for investigating the dynamic behavior and interactions of molecules like 2,5-Diethyl-1-butylpyrrole in various environments at an atomistic level. While specific simulation studies on this compound are not prevalent in publicly accessible literature, the methodologies are well-established for analogous N-substituted and 2,5-dialkyl pyrrole (B145914) systems. worldscientific.comresearchgate.net These techniques provide insights into solvent effects, conformational dynamics, and intermolecular interactions that govern the macroscopic properties of the compound.
Molecular Dynamics (MD) Simulations
MD simulations model the time-dependent evolution of a molecular system by solving Newton's equations of motion for each atom. For this compound, an MD simulation would typically involve placing a model of the molecule within a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and calculating the forces between all atoms over a series of small time steps.
Key research findings from MD studies on similar N-substituted pyrroles often focus on:
Solvation Shell Structure: Analyzing the radial distribution functions (RDFs) to understand how solvent molecules arrange around the pyrrole core and its alkyl substituents. The hydrophobic ethyl and butyl groups are expected to influence the local solvent structure significantly.
Hydrogen Bonding Dynamics: In protic solvents, MD can quantify the lifetime and geometry of hydrogen bonds between the solvent and the pyrrole nitrogen's lone pair, although the steric hindrance from the butyl group would likely modulate this interaction.
Transport Properties: Simulations can predict dynamic properties such as the diffusion coefficient of this compound in a given solvent, providing insights into its mobility.
A hypothetical study could yield data on the interaction energies between this compound and various solvents, as illustrated in the following table.
Table 1: Illustrative Interaction Energies from MD Simulations This table is a hypothetical representation of potential research findings.
| Solvent | Van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Water | -35.2 | -12.5 | -47.7 |
| Ethanol | -42.8 | -9.8 | -52.6 |
| Hexane | -55.1 | -1.2 | -56.3 |
Monte Carlo (MC) Simulations
MC simulations use statistical mechanics and random sampling to explore the configuration space of a system. For studying solvent effects, MC methods can determine equilibrium properties by generating a large number of random molecular configurations and accepting or rejecting them based on their Boltzmann-weighted probabilities. mdpi.com This approach is particularly effective for calculating thermodynamic properties like the free energy of solvation.
Research findings from MC simulations on substituted pyrroles could include:
Conformational Analysis: MC simulations are used to identify low-energy conformations of flexible molecules like this compound by randomly rotating its single bonds. mdpi.com
Solvation Free Energy: Calculating the free energy change when transferring the molecule from a vacuum to a solvent, which is a key indicator of its solubility.
Adsorption Energies: MC simulations can model the interaction of molecules with surfaces, predicting the most stable adsorption configurations and energies. tandfonline.com Studies on heterocyclic compounds have demonstrated that molecules with larger surface areas, like those with extended alkyl chains, tend to have stronger adsorption energies on surfaces like iron. tandfonline.com
Surface Adsorption and Interfacial Chemistry Studies
Computational Approaches (DFT and MD)
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and their interactions with surfaces. mdpi.comresearchgate.net It can predict the most stable adsorption geometries, binding energies, and the nature of the chemical bonds formed between the adsorbate and the substrate.
For this compound, DFT studies on a model surface (e.g., a metal like copper or iron, or a carbon surface like graphene) would be expected to reveal:
Adsorption Energy: The strength of the interaction between the molecule and the surface. DFT studies on N-substituted pyrroles on graphene have shown that longer alkyl chains enhance dispersion interactions, leading to stronger adsorption. mdpi.compolimi.it The pyrrole ring itself can also engage in π-π stacking interactions with graphitic surfaces. mdpi.compolimi.it
Adsorption Geometry: Whether the molecule lies flat (physisorption) or binds through specific atoms (chemisorption). The orientation is a balance between the π-system of the pyrrole ring interacting with the surface and the steric requirements of the bulky alkyl groups.
Charge Transfer: The extent of electron density moving between the molecule and the surface upon adsorption, which is a key factor in applications like corrosion inhibition and electronics.
MD simulations can complement DFT by modeling the dynamic behavior of many molecules at an interface, revealing information about self-assembly, layer formation, and the influence of solvent. polimi.it
Illustrative Adsorption Data
The following table presents hypothetical adsorption energies for this compound on different surfaces, as might be predicted from DFT calculations. The values are based on trends observed for similar molecules where π-π interactions and dispersion forces are dominant. mdpi.com
Table 2: Hypothetical Adsorption Energies on Various Surfaces This table is a hypothetical representation of potential research findings from DFT calculations.
| Surface | Adsorption Energy (kJ/mol) | Dominant Interaction Type | Predicted Orientation |
|---|---|---|---|
| Graphene | -85.5 | π-π stacking & Van der Waals | Ring parallel to surface |
| Copper (111) | -62.0 | Physisorption / Weak Chemisorption | Tilted |
| Iron (110) | -98.3 | Chemisorption (N-Fe interaction) | Tilted with N-anchor |
These computational approaches are invaluable for predicting and interpreting the interfacial chemistry of this compound, guiding the design of materials and experiments for specific applications even in the absence of direct empirical data.
Potential Non Biomedical Applications and Future Research Directions
Applications in Materials Science
The incorporation of alkyl groups onto the pyrrole (B145914) ring significantly influences the properties of resulting materials. researchgate.net The N-butyl group, a common N-substituent, and the ethyl groups at the C2 and C5 positions are critical for enhancing solubility and processability, which are major challenges for the parent polypyrrole. researchgate.netmdpi.com These substitutions are essential for developing functional materials suitable for various technological applications. thieme-connect.de
Pyrrole-based conducting polymers, particularly polypyrrole (PPy), are renowned for their excellent environmental stability, high conductivity, and straightforward synthesis. mdpi.com However, unmodified PPy suffers from poor solubility and processability, which limits its widespread use. mdpi.comnih.gov The synthesis of substituted pyrroles, such as 2,5-Diethyl-1-butylpyrrole, is a key strategy to overcome these limitations.
The alkyl chains attached to the pyrrole monomer, like the butyl group on the nitrogen and the ethyl groups on the carbon ring, increase the solubility of the resulting polymer in organic solvents. researchgate.net This enhanced solubility allows for the formation of polymer emulsions that can be directly applied to various surfaces, facilitating the fabrication of conductive films and coatings. researchgate.net
Research indicates that while increasing the bulkiness of alkyl groups on the pyrrole ring enhances solubility, it can also lead to a decrease in the electrical conductivity of the polymer. researchgate.net This is attributed to the steric hindrance between monomer units, which can disrupt the planarity and conjugation of the polymer backbone. However, the influence of alkyl chain length on conductivity is not always substantial, allowing for a trade-off between solubility and electrical performance. researchgate.net Furthermore, studies on substituted pyrroles have shown that electron-releasing groups, such as the 2,5-diethyl substituents, can modulate the electronic properties of the pyrrole ring. Electron spin resonance spectroscopy studies have indicated that the electron-releasing effect of 2,5-diethyl groups is greater than that of 2,5-dimethyl groups, which can influence the properties of the resulting conductive materials. ucl.ac.uk
Pyrrole oligomers and polymers are integral to the field of organic electronics, serving as conducting materials in various devices. researchgate.net The ability to process these materials from solution is critical for manufacturing flexible and large-area electronics. mdpi.com
Table 1: Influence of Alkyl Substitution on Polypyrrole (PPy) Properties
| Substituent Type | Effect on Pyrrole Monomer/Polymer | Rationale | Reference |
| N-Alkylation (e.g., N-butyl) | Increases solubility and processability of PPy. | The alkyl chain disrupts intermolecular forces between polymer chains, improving interaction with solvents. | researchgate.netmdpi.com |
| C-Alkylation (e.g., 2,5-diethyl) | Enhances solubility. May slightly decrease conductivity. | Alkyl groups increase the steric bulk, which improves solubility but can hinder the π-stacking required for high conductivity. | researchgate.net |
| C-Alkylation (e.g., 2,5-diethyl) | Modulates electronic properties. | Diethyl groups are electron-releasing, which affects the electron density of the pyrrole ring and the resulting polymer. | ucl.ac.uk |
Pyrrole derivatives are explored for their potential use in optoelectronic devices. While specific research on this compound in OLEDs or photovoltaics is not widely documented, the general class of substituted pyrroles serves as a foundation for developing new materials. The synthesis of molecules containing a pyrrole ring bonded to a diol, for instance, points toward the creation of functional materials with potential applications in this area. google.com The development of asymmetric materials for organic electroluminescent devices has been shown to dramatically improve the lifetime of OLEDs, suggesting that tailored pyrrole derivatives could play a role as components in light-emitting layers or charge-transporting layers. google.com
The inherent conductivity of polypyrrole and its derivatives makes them excellent candidates for chemical sensors and biosensors. thieme-connect.denih.gov The electrical properties of PPy films can change upon exposure to specific analytes, forming the basis of a sensing mechanism. The enhanced processability of soluble polypyrroles derived from monomers like this compound allows for the easy fabrication of sensor surfaces, such as thin films or coatings on electrodes. researchgate.net The versatility of pyrrole chemistry enables the incorporation of various functional groups to create sensors with high selectivity and sensitivity for gases, ions, and organic molecules. thieme-connect.de
Components in Organic Light-Emitting Diodes (OLEDs) or Photovoltaic Materials.
Role as Building Blocks in Fine Chemical Synthesis
Substituted pyrroles are versatile intermediates in organic synthesis, providing a platform for constructing more complex molecules for various industrial applications. thieme-connect.depolimi.it The specific substitution pattern of this compound makes it a useful building block, with the N-butyl group offering steric and electronic influence and the 2,5-diethyl groups providing reactive sites for further functionalization or directing subsequent reactions.
Pyrrole and its derivatives are important structural motifs in the synthesis of agrochemicals. polimi.itresearchgate.net The chemical literature describes numerous methods for synthesizing pyrrole-containing compounds that serve as precursors to herbicides and other crop protection agents. For example, various substituted pyrrole-2-carboxamides have been synthesized as intermediates for herbicidal compounds. google.com The synthesis processes often involve the reaction of a pyrrole carboxylic acid with various amines, and N-alkylated pyrroles (containing groups like ethyl, propyl, or butyl) are specifically mentioned as key intermediates. google.com The Paal-Knorr synthesis and other cyclization strategies are commonly employed to create the core pyrrole structure, which can then be modified to produce the desired agrochemical precursor. polimi.it
The pyrrole ring is a constituent of many chromophores, including the porphyrin macrocycle found in pigments. researchgate.net Synthetically, substituted pyrroles serve as building blocks for various dyes and pigments. thieme-connect.de The chemical reactions to form these colorants often involve the condensation of pyrrole-based intermediates. For example, BODIPY (difluoroboron dipyrrin) dyes, which are known for their high fluorescence, are synthesized from pyrrole precursors. rsc.org The alkyl substituents on the pyrrole ring, such as ethyl or butyl groups, can influence the final spectroscopic properties of the dye, including its absorption and emission wavelengths, by modifying the electronic structure and steric environment of the chromophore. rsc.org
Catalyst Ligands or Precursors
The unique structural characteristics of this compound, specifically the presence of a nitrogen-containing heterocyclic ring with alkyl substituents, make it a candidate for use as a ligand or precursor in the synthesis of catalysts. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that can coordinate with metal centers, forming organometallic complexes. These complexes can exhibit catalytic activity in a variety of chemical transformations.
The ethyl groups at the 2 and 5 positions of the pyrrole ring introduce steric hindrance, which can influence the selectivity of the catalytic reactions. By modifying the steric and electronic properties of the ligand, it is possible to fine-tune the performance of the resulting catalyst. Research in this area focuses on the synthesis of novel catalysts for organic synthesis, such as in cross-coupling reactions or polymerization processes. The butyl group on the nitrogen atom enhances the solubility of the compound and its metal complexes in organic solvents, which is advantageous for homogeneous catalysis.
Environmental Chemistry Studies (Chemical Degradation Pathways)
Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Studies in this area investigate the various pathways through which this compound can be degraded in the environment.
Chemical and Photochemical Degradation Mechanisms
The degradation of this compound in the environment can occur through chemical and photochemical processes. Chemical degradation may involve reactions with naturally occurring oxidants in the soil and water. The pyrrole ring is susceptible to oxidation, which can lead to the formation of various degradation products.
Photochemical degradation involves the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. These reactions can include photooxidation and photoreduction, resulting in the breakdown of the compound. The specific degradation products will depend on the environmental conditions, such as the presence of oxygen, water, and other chemical species.
Electrochemical Degradation Processes
Electrochemical methods can be employed to study the degradation of this compound and to potentially treat contaminated water. The electrochemical oxidation of this compound at an electrode surface can lead to its mineralization or transformation into less harmful substances. The mechanism of electrochemical degradation often involves the generation of highly reactive hydroxyl radicals, which can attack the pyrrole ring and its substituents, leading to their decomposition. The efficiency of this process is dependent on factors such as the electrode material, applied potential, and the composition of the electrolyte.
Advanced Analytical Methodologies Utilizing this compound (Non-Biological)
In the field of analytical chemistry, this compound can be used in the development of advanced analytical methodologies. Its distinct chemical properties allow for its use as a standard in chromatographic and spectroscopic techniques. For instance, it can serve as a reference compound for the identification and quantification of substituted pyrroles in various matrices.
Furthermore, its reactivity can be exploited for derivatization reactions, where it is used to modify other molecules to make them more amenable to analysis by techniques such as gas chromatography or mass spectrometry. The development of selective sensors for the detection of this compound is another area of interest, with potential applications in environmental monitoring.
Emerging Areas and Interdisciplinary Research Opportunities
The research on this compound is expanding into new and interdisciplinary areas. In materials science, there is growing interest in the use of pyrrole derivatives, including this compound, as monomers for the synthesis of conducting polymers. These polymers have potential applications in electronic devices, sensors, and corrosion protection.
The unique combination of a heterocyclic ring and alkyl chains in this compound also makes it a target for studies in supramolecular chemistry, where it can be used as a building block for the construction of complex molecular architectures with specific functions. The interface between chemistry, materials science, and nanotechnology presents significant opportunities for future research on this compound.
Challenges and Outlook for this compound Research
Despite its potential, the research on this compound faces several challenges. One of the primary challenges is the development of efficient and cost-effective synthetic routes for its production. A deeper understanding of its toxicological profile and environmental impact is also necessary for its safe and sustainable application.
The future outlook for research on this compound is promising. Continued exploration of its properties and applications is expected to lead to new discoveries in catalysis, materials science, and environmental chemistry. The development of novel analytical techniques for its detection and characterization will further support these research efforts. Interdisciplinary collaborations will be key to unlocking the full potential of this versatile chemical compound.
Development of Novel and Sustainable Synthetic Routes
The primary and most established method for synthesizing N-substituted 2,5-dialkylpyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. chim.ittandfonline.com For this compound, this would involve reacting 3,6-octanedione (B30559) with n-butylamine. However, traditional Paal-Knorr conditions often require harsh acids and prolonged heating, which are not aligned with the principles of green chemistry. tandfonline.comingentaconnect.com
Recent research has focused on modifying this classic transformation to be more sustainable and efficient. These advancements provide a clear roadmap for the future synthesis of this compound and related compounds. Key areas of development include:
Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and minimizes waste. Low-cost and commercially available aluminas, such as CATAPAL 200, have proven effective in catalyzing the Paal-Knorr reaction under solvent-free conditions with low catalyst loading (e.g., 40 mg per mmol of reactant) and reduced reaction times (45 minutes at 60°C). mdpi.com The high percentage of Brønsted acid sites on this catalyst is believed to efficiently promote the necessary condensation and dehydration steps. mdpi.com
Green Solvents and Catalysts: Water has been demonstrated as a suitable medium for Paal-Knorr cyclocondensation, serving as an environmentally friendly solvent. researchgate.net Furthermore, catalyst-free approaches have been developed, relying on simple stirring of the reactants at room temperature or with gentle heating, which represents the ultimate in green conditions. rsc.org Mechanochemical activation in a ball mill, using a bio-sourced catalyst like citric acid, also provides a solventless and rapid route to N-substituted pyrroles. researchgate.net
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to drastically reduce reaction times from many hours to mere minutes. chim.itacs.org For instance, a two-step, one-pot synthesis of substituted pyrroles using microwave heating was completed in just 30 minutes, compared to 16 hours using conventional heating. acs.org
Multicomponent Reactions: One-pot multicomponent strategies combine several reaction steps without isolating intermediates, improving step economy and reducing waste. acs.orgacs.org Novel methods that generate the 1,4-dicarbonyl intermediate in situ, followed by a Paal-Knorr cyclization, allow for the construction of highly substituted pyrroles from simple, readily available starting materials. acs.orgacs.org
| Synthetic Method | Catalyst/Conditions | Key Advantages | Reference |
| Heterogeneous Catalysis | CATAPAL 200 Alumina | Solvent-free, reusable catalyst, short reaction time, high yields. | mdpi.com |
| Aqueous Synthesis | Water as solvent | Environmentally benign, simple procedure. | researchgate.net |
| Catalyst and Solvent-Free | Simple stirring at RT | Ultimate green conditions, no catalyst or solvent needed. | rsc.org |
| Microwave-Assisted | Microwave irradiation | Drastic reduction in reaction time (hours to minutes). | chim.itacs.org |
| Mechanochemistry | Ball mill, citric acid | Solvent-free, rapid, uses bio-sourced catalyst. | researchgate.net |
| Multicomponent Reaction | Thiazolium salts / Ru-based | One-pot synthesis, high step economy, access to complex pyrroles. | acs.org |
Exploration of Untapped Reactivity Patterns
The reactivity of the pyrrole ring is heavily influenced by its substituents. In this compound, the presence of alkyl groups at the nitrogen (N1), C2, and C5 positions defines its potential chemical behavior. The general order of reactivity for electrophilic substitution in five-membered heterocycles is pyrrole >> furan (B31954) > thiophene (B33073) > benzene (B151609). msu.edu
Future research can explore several untapped reactivity patterns for this compound:
β-Functionalization: Electrophilic substitution in pyrroles typically occurs at the α-positions (C2/C5) due to the higher stability of the resulting cationic intermediate. msu.edu Since these positions are blocked by ethyl groups in this compound, electrophilic attack is directed to the β-positions (C3/C4). This provides a specific pathway to synthesize 3,4-disubstituted pyrrole derivatives, which are otherwise more challenging to access. Direct catalytic methods for synthesizing β-substituted pyrroles are being developed and could be adapted for this purpose. rsc.org
Influence of the N-Butyl Group: The N-butyl group is an electron-donating group that increases the electron density of the pyrrole ring, enhancing its reactivity toward electrophiles compared to N-H or N-aryl pyrroles. nih.gov However, it can also provide steric hindrance, potentially influencing the regioselectivity of reactions. Systematic studies comparing the reactivity of 2,5-diethylpyrrole with this compound would quantify the electronic and steric effects of the N-butyl substituent.
Cycloaddition Reactions: While pyrroles are more known for substitution, they can participate in cycloaddition reactions. The specific substitution pattern of this compound may open up unique reactivity in hetero-Diels-Alder reactions, potentially leading to novel polycyclic heterocyclic systems. frontiersin.org The reaction of substituted pyrroles with reactive species like singlet oxygen is known to produce endoperoxides, which can rearrange to form different products, a pathway that remains unexplored for this specific compound. acs.org
Organometallic Applications: Pyrrolyl phosphines are emerging as a class of strongly electron-donating ligands for transition metals, with applications in catalysis. acs.org The synthesis of phosphine (B1218219) ligands based on the this compound scaffold could yield catalysts with unique steric and electronic properties, potentially impacting fields like olefin metathesis or cross-coupling reactions. acs.org
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools to predict the physical, chemical, and electronic properties of molecules before undertaking extensive experimental work. tandfonline.combohrium.com For this compound, advanced computational modeling represents a significant future research direction to guide its application in materials science and other non-biomedical fields.
Property Prediction: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties. For this compound, this could include predicting its electronic structure (HOMO/LUMO energy levels), which is crucial for applications in organic electronics, and its thermodynamic stability. tandfonline.comtandfonline.com Such calculations have been used to screen pyrrole derivatives as potential high-energy-density materials by calculating their enthalpy of formation and detonation properties. tandfonline.com
Reactivity and Mechanistic Studies: Computational models can elucidate reaction mechanisms and predict reactivity. For instance, DFT calculations can model the transition states of electrophilic substitution on the pyrrole ring, confirming the preference for β-substitution and predicting the activation energies for various reactions. frontiersin.org This allows researchers to identify the most promising reaction pathways for chemical modification.
Design of Functional Materials: One of the most exciting future directions is the in silico design of materials based on the this compound core. By computationally modeling polymers or oligomers of this compound, researchers can predict properties relevant to conducting polymers or nonlinear optical materials. nasa.govresearchgate.net For example, modeling has been used to predict the chemical and optical properties of diacetylene derivatives of pyrrole, guiding the synthesis of monomers with desirable characteristics for polymerization. nasa.gov This predictive power accelerates the discovery of new functional materials by focusing laboratory efforts on the most promising candidates.
| Computational Method | Predicted Properties / Application Area | Significance for this compound | Reference |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), thermodynamic stability, molecular geometry. | Predicts suitability for organic electronics, guides synthesis. | tandfonline.combohrium.comtandfonline.com |
| Kamlet-Jacobs Equations | Detonation velocity and pressure. | Screens potential as a high-energy-density material. | tandfonline.com |
| Molecular Dynamics (MD) | Binding interactions, conformational analysis. | Simulates interactions with other molecules or surfaces for materials science applications. | acs.orgnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity tendencies and regions. | Identifies the most likely sites for chemical reactions (e.g., electrophilic attack). | bohrium.com |
| Semiempirical AM1 Calculations | Chemical and optical properties of polymers. | Guides the design of novel polymers with desired optical or electronic properties. | nasa.gov |
Q & A
Q. What are the common synthetic routes for 2,5-Diethyl-1-butylpyrrole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves alkylation or cyclocondensation strategies. For analogous pyrrole derivatives, the Paal-Knorr reaction (using 1,4-diketones and ammonia) is widely employed, as demonstrated in the synthesis of 2,5-dimethylpyrrole derivatives . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst choice (e.g., acid catalysts for protonation). For example, yields can drop significantly if ammonia is not rigorously anhydrous due to competing hydrolysis pathways. A comparative table of reaction conditions and yields for similar compounds is provided below:
| Method | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Paal-Knorr cyclization | Ethanol | HCl | 80 | 65–75 | |
| Alkylation of pyrrole | DMF | K₂CO₃ | 60 | 50–60 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are essential.
- ¹H NMR : Signals for ethyl and butyl substituents appear as multiplets in δ 0.8–1.5 ppm (alkyl chains) and δ 2.5–3.5 ppm (adjacent to nitrogen). Aromatic protons in the pyrrole ring are deshielded (δ 6.0–7.0 ppm) .
- ¹³C NMR : The pyrrole carbons resonate at δ 110–125 ppm, while alkyl carbons appear at δ 10–35 ppm .
- FTIR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C–H (2800–3000 cm⁻¹) confirm the pyrrole backbone . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomeric byproducts, necessitating purification via column chromatography .
Q. How does the steric and electronic nature of substituents affect the stability of this compound?
Bulky substituents like the butyl group increase steric hindrance, potentially destabilizing the planar aromatic pyrrole ring. Electron-donating groups (e.g., alkyl chains) enhance aromaticity by delocalizing π-electrons, as observed in 2,5-dimethylpyrrole derivatives . Computational studies (DFT) on analogous compounds show that substituents at the 1- and 3-positions significantly alter HOMO-LUMO gaps, affecting reactivity .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms for pyrrole derivatives be resolved?
Mechanistic ambiguities (e.g., competing nucleophilic addition vs. cyclization pathways in Paal-Knorr reactions) require in-situ FTIR monitoring and density functional theory (DFT) calculations. For example, FTIR analysis of intermediates (e.g., enamines or imines) combined with kinetic modeling can identify rate-limiting steps . Chemometric methods, such as K-means clustering of spectral data, help distinguish transient intermediates .
Q. What strategies optimize the regioselectivity of alkylation in this compound synthesis?
Regioselectivity is influenced by:
- Base choice : Strong bases (e.g., LDA) favor deprotonation at the nitrogen-adjacent position, directing alkylation to specific carbons .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack .
- Protecting groups : Temporary protection of the pyrrole nitrogen with benzyl groups can block unwanted substitution .
Q. How can computational tools predict the biological activity of this compound derivatives?
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are used to predict interactions with biological targets. For example, analogs of 2,5-dimethylpyrrole show affinity for antimicrobial targets (e.g., bacterial topoisomerases) via π-π stacking and hydrogen bonding . ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations further prioritize derivatives with favorable pharmacokinetic profiles .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Scaling up introduces issues like exothermicity control and byproduct accumulation. Flow chemistry mitigates heat dissipation problems, while Design of Experiments (DoE) optimizes parameters (e.g., reagent stoichiometry, residence time) . Pilot-scale purification via simulated moving bed (SMB) chromatography improves yield compared to batch processes .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example, calculated NMR shifts (using Gaussian09) may differ from experimental values due to implicit solvent models. Correction factors derived from benchmarking against NIST data or solid-state NMR (for crystalline samples) can reconcile differences .
Methodological Guidelines
- Synthetic Optimization : Use response surface methodology (RSM) to map the interaction of variables (e.g., temperature, catalyst loading) .
- Characterization Workflow : Combine HRMS for molecular formula confirmation, NMR for structural elucidation, and X-ray crystallography for absolute configuration .
- Biological Assays : Prioritize derivatives with IC₅₀ values <10 μM in in vitro cytotoxicity screens before advancing to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
